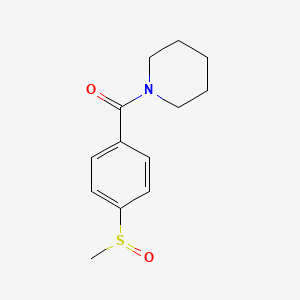
2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one, also known as MPHP or 4'-Methyl-α-pyrrolidinohexiophenone, is a synthetic cathinone that has gained popularity in the research community due to its potential applications in scientific research. MPHP belongs to the class of psychoactive substances known as designer drugs, which are created by modifying the chemical structure of existing drugs to produce new compounds with similar or enhanced effects.
作用机制
The mechanism of action of 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin, resulting in increased levels of these neurotransmitters in the brain. This leads to the activation of the reward pathway in the brain, resulting in feelings of euphoria and increased energy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one are similar to those of other cathinones. These effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. Long-term use of 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one has been associated with the development of addiction and other adverse health effects.
实验室实验的优点和局限性
One of the advantages of using 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one in scientific research is its potency and selectivity for the dopamine, norepinephrine, and serotonin transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, the use of 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one in lab experiments is limited by its potential for abuse and the lack of information on its long-term effects on human health.
未来方向
There are several future directions for research on 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one. One area of research is the development of new and more selective cathinones that can be used as research tools for studying the central nervous system. Another area of research is the investigation of the long-term effects of 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one on human health, including its potential for addiction and other adverse health effects. Additionally, research on the development of new treatments for addiction to cathinones such as 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one is needed to address the growing problem of designer drug abuse.
合成方法
The synthesis of 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one involves the condensation of 4-phenylpiperidine with 2-methyl-1-butanone in the presence of a catalyst such as aluminum chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one has been studied extensively for its potential applications in scientific research. One of the areas of research that 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one has been investigated for is its effects on the central nervous system. Studies have shown that 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one acts as a potent psychostimulant, producing effects similar to those of other cathinones such as methamphetamine and cocaine.
属性
IUPAC Name |
2-methyl-1-(4-phenylpiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-3-13(2)16(18)17-11-9-15(10-12-17)14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRSNUPWPGVYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7509450.png)
![2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7509460.png)



![3,6-dichloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B7509485.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B7509489.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide](/img/structure/B7509496.png)


![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)
